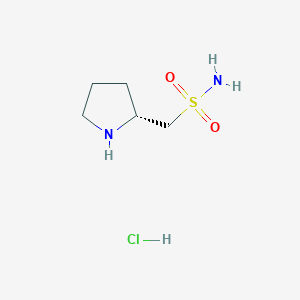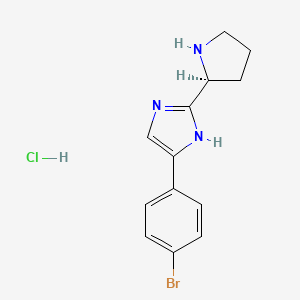![molecular formula C10H7N3OS B2918001 2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 67795-43-1](/img/structure/B2918001.png)
2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thienopyrimidinones . Thienopyrimidinones have been studied for their potential as antitubercular agents .
Synthesis Analysis
Thienopyrimidinones, including “2-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one”, can be synthesized from 3-aminothiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis process involves condensation reaction, chlorination, and nucleophilic substitution .Chemical Reactions Analysis
Thienopyrimidinones can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through various methods, including cyclocondensation and S-methylation processes. For instance, Dave et al. (1997) described the synthesis of similar compounds by cyclocondensation of thieno[2,3-b]pyridines with isothiocyanates, followed by S-methylation (Dave, Shah, & Shah, 1997).
- Molecular Structure and Modification : Studies have been conducted on the modification of the compound's structure to explore different pharmacological properties. For example, Wen-yan (2010) synthesized novel derivatives by reacting substituted-phenols with the compound's keto form (Bao Wen-yan, 2010).
Pharmacological Studies and Applications
- Antimicrobial Activities : Fayed et al. (2014) synthesized derivatives of the compound as antimicrobial agents. They evaluated these derivatives against various bacterial strains, comparing them to streptomycin and fusidic acid (Fayed, Amr, Al-Omar, & Mostafa, 2014).
- Potential as Kinase Inhibitors : Loidreau et al. (2015) reported the design and synthesis of a series of derivatives of the compound, evaluating their inhibitory potency against protein kinases. This study indicated potential applications in targeting specific kinases for therapeutic purposes (Loidreau et al., 2015).
- Antitumor Activity : Research has also explored the compound's potential in cancer treatment. For instance, Hafez and El-Gazzar (2017) synthesized derivatives and evaluated their antitumor activity, showing promising results against various human cancer cell lines (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
4-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c1-5-12-7-6-3-2-4-11-10(6)15-8(7)9(14)13-5/h2-4H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYGKGVVYRQCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide](/img/structure/B2917919.png)





![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2917930.png)


![5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2917934.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2917940.png)
